An In-depth Technical Guide to the Mechanism of Action of AMP-PNP Lithium Hydrate
An In-depth Technical Guide to the Mechanism of Action of AMP-PNP Lithium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an indispensable tool in biochemistry and drug discovery. By substituting the β-γ bridging oxygen atom of ATP with an imido (-NH-) group, AMP-PNP can bind to the active sites of ATP-dependent enzymes and proteins but is resistant to enzymatic cleavage of the terminal phosphate.[1][2][3] This unique property allows AMP-PNP to "trap" enzymes in an ATP-bound conformational state, providing a stable condition for studying the mechanics of ATP-dependent processes without the confounding variable of hydrolysis.[1][4] This guide details the core mechanism of action of AMP-PNP, presents quantitative data on its interactions with various protein classes, provides detailed experimental protocols for its use, and visualizes its role in key biological workflows.
Core Mechanism of Action
The primary mechanism of action of AMP-PNP is its function as a structural mimic of ATP that competitively inhibits ATP-dependent enzymes.[2][5] The molecule retains the adenosine and triphosphate components necessary for recognition and binding to the ATP pocket of enzymes. However, the P-N-P bond between the β and γ phosphates is significantly more stable and resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[3]
Consequently, when AMP-PNP binds to an ATPase, kinase, or motor protein, it induces the conformational changes associated with ATP binding but does not dissociate into ADP and inorganic phosphate (Pi). The enzyme becomes locked in a stable, pre-hydrolysis or ATP-bound state. This allows researchers to:
-
Isolate and study ATP-bound protein conformations using structural biology techniques like X-ray crystallography and cryo-electron microscopy.[6]
-
Differentiate between the effects of nucleotide binding and nucleotide hydrolysis in complex enzymatic cycles, such as those of motor proteins or ion pumps.[5]
-
Competitively inhibit ATP-dependent processes to determine their reliance on ATP hydrolysis for function.
While AMP-PNP is predominantly a competitive inhibitor, its mode of action can vary. In some systems, such as the P4 hexameric ATPase, it has been observed to act as a noncompetitive inhibitor, potentially by binding to subunits adjacent to the catalytic site.[1]
It is important to note that while hydrolysis is extremely slow, it is not entirely absent. The motor domain of the kinesin-related protein ncd, for instance, has been shown to hydrolyze AMP-PNP at a rate of approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.[7]
Quantitative Interaction Data
The efficacy of AMP-PNP as an inhibitor and ATP analog is quantified by its binding affinity (Kd), inhibition constant (Ki), and the concentration required for 50% inhibition (IC50). These values are enzyme- and condition-dependent.
ATPase and Ion Pump Interactions
| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |
| Na⁺/K⁺-dependent ATPase | Canine Kidney | Kd | 4.2 µM | No MgCl₂ | [8] |
| Kd | 2.2 µM | 50 µM MgCl₂ | [8] | ||
| Kd | 6.0 µM | 2 mM MgCl₂ | [8] | ||
| Sarcoplasmic Reticulum Ca²⁺-ATPase | - | - | Effective accelerator of Ca²⁺ binding | - | [9] |
| P4 hexameric ATPase | Bacteriophage φ12 | Inhibition | Noncompetitive | In the absence of RNA | [1] |
Motor Protein Interactions
| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |
| Kinesin-1 | - | IC50 (Gliding Velocity) | ~400 µM | In vitro motility assay | [5] |
| Effect on Run Length | Decrease from 558 nm to 62 nm | 0.5 mM ATP, AMP-PNP increased from 0.2 to 3.0 mM | [8] | ||
| Myosin | Rabbit Psoas Muscle | Ki | 5.1 mM | Isotonic contraction assay | [2] |
| Effective Affinity | ~200 M⁻¹ | Analysis of shortening velocity | [2] | ||
| Cardiac Myosin | Bovine | Binding Constant (KA) | 6.0 x 10⁶ M⁻¹ | Equilibrium dialysis | [9][10] |
| ncd (kinesin-related) | Drosophila | Hydrolysis Rate | ~0.00004 s⁻¹ | 31P NMR spectroscopy | [7] |
Kinase and Other Protein Interactions
| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |
| Mitotic Motors (Spindle Elongation) | PtK1 Cells | IC50 | 0.2 mM | Microinjection | [10] |
| Mitotic Motors (Saltatory Motion) | PtK1 Cells | IC50 | 0.8 mM | Microinjection | [10] |
| Mitotic Motors (Chromosome Movement) | PtK1 Cells | IC50 | 8.6 mM | Microinjection | [10] |
| Actin | - | Critical Concentration (G) | 0.8 µM | 100 mM KCl | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing AMP-PNP.
Protocol: ATPase Inhibition Assay (Malachite Green)
This protocol describes a colorimetric method to measure the inhibition of ATPase activity by AMP-PNP by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Purified ATPase enzyme
-
AMP-PNP Lithium Hydrate stock solution (e.g., 100 mM)
-
ATP stock solution (e.g., 100 mM, high purity)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate Standard solution (e.g., 1 mM KH₂PO₄)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 µM) in Assay Buffer. Add a defined volume (e.g., 40 µL) of each standard to the wells of the 96-well plate.
-
Enzyme Reaction Setup:
-
For each reaction, prepare a master mix containing the Assay Buffer and the purified ATPase at its final desired concentration.
-
Create a serial dilution of AMP-PNP in Assay Buffer.
-
In triplicate wells, add the ATPase master mix.
-
Add the serially diluted AMP-PNP or vehicle control (Assay Buffer) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add ATP to a final concentration that is near the Km of the enzyme for ATP. The total reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes) during which the reaction proceeds linearly.
-
Reaction Termination and Color Development: Stop the reaction by adding a large volume (e.g., 200 µL) of the Malachite Green Reagent to all wells, including the standards. This reagent is acidic and will stop the enzymatic reaction while reacting with the liberated Pi. Incubate at room temperature for 20-30 minutes to allow for full color development.
-
Data Acquisition: Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no phosphate) from all readings.
-
Plot the standard curve of absorbance vs. phosphate concentration and determine the linear equation.
-
Use the equation to convert the absorbance readings from the enzyme reactions into the concentration of Pi produced.
-
Plot the rate of Pi production (or % activity) as a function of the AMP-PNP concentration to determine the IC50 value.
-
Protocol: Kinesin Gliding Motility Assay
This protocol describes how to observe the effect of AMP-PNP on the movement of microtubules propelled by surface-adsorbed kinesin motors.
Materials:
-
Purified, active kinesin-1 motor protein
-
Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)
-
Flow cell (constructed from a microscope slide and coverslip)
-
Casein solution (e.g., 1 mg/mL in BRB80 buffer)
-
Motility Buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
ATP and AMP-PNP stock solutions
-
Antifade solution / Oxygen scavenging system (e.g., glucose oxidase, catalase, D-glucose, DTT)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Cell Preparation:
-
Introduce the casein solution into the flow cell and incubate for 5 minutes to block the glass surface and prevent non-specific binding.
-
Wash the chamber with Motility Buffer.
-
-
Motor Adsorption: Flow in a solution of kinesin (e.g., 10-50 nM in Motility Buffer) and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface. Wash out unbound motors with Motility Buffer.
-
Microtubule Introduction: Introduce a solution containing fluorescently labeled microtubules, ATP (e.g., 1 mM), and the oxygen scavenging system into the chamber. The microtubules will bind to the kinesin motors.
-
Baseline Imaging: Place the flow cell on the TIRF microscope. Observe and record the smooth, continuous gliding movement of the microtubules over the kinesin-coated surface. This serves as the positive control.
-
AMP-PNP Inhibition:
-
Prepare a series of "Inhibitor Solutions" containing a constant concentration of ATP (e.g., 1 mM), the oxygen scavenging system, and varying concentrations of AMP-PNP.
-
Exchange the solution in the chamber with one of the Inhibitor Solutions.
-
Immediately begin recording the movement of the microtubules.
-
-
Data Acquisition and Analysis:
-
Record videos of microtubule movement for each AMP-PNP concentration.
-
Use particle tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual microtubules over time.
-
Calculate the average gliding velocity for each condition. Observe for changes in motility, such as pausing, detachment, or complete cessation of movement.
-
Plot the average velocity as a function of AMP-PNP concentration to analyze the inhibitory effect.
-
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol uses radiolabeled ATP to measure the ability of AMP-PNP to inhibit the phosphorylation of a substrate by a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate for the kinase
-
AMP-PNP Lithium Hydrate
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
"Cold" (non-radioactive) ATP stock solution
-
Phosphocellulose filter plates or P81 phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.5% or 75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the Kinase Reaction Buffer, the kinase substrate, and the purified kinase enzyme.
-
In a 96-well plate or microcentrifuge tubes, add the master mix to each reaction well.
-
Add serially diluted AMP-PNP or a vehicle control (e.g., DMSO or buffer). Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Phosphorylation:
-
Prepare an ATP mix containing both "cold" ATP and a spike of [γ-³³P]ATP. The final ATP concentration should be at or below the Km for the kinase to ensure sensitivity to competitive inhibition.
-
Start the reaction by adding the ATP mix to each well.
-
-
Incubation: Incubate the reactions at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range of substrate phosphorylation.
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper/plate. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP/AMP-PNP will not.
-
-
Washing: Wash the filter paper/plate several times (e.g., 3-4 times for 5 minutes each) with the phosphoric acid solution. This removes all unbound radiolabeled ATP, leaving only the radiolabeled phosphate that has been incorporated into the substrate.
-
Quantification:
-
Dry the filter paper/plate completely.
-
Add scintillation fluid to each spot/well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each AMP-PNP concentration relative to the vehicle control.
-
Plot the % activity versus the logarithm of the AMP-PNP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Mechanisms and Workflows
Graphviz diagrams are used to illustrate the logical and experimental workflows involving AMP-PNP.
ATP Hydrolysis vs. AMP-PNP Inhibition
This diagram illustrates the fundamental difference between the fate of ATP and AMP-PNP in the active site of an ATPase.
Caption: Fate of ATP vs. AMP-PNP in an enzyme active site.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the logical flow of an experiment designed to measure the inhibitory potential of AMP-PNP against a protein kinase.
Caption: Workflow for a radiometric kinase inhibition assay.
Kinesin Mechanochemical Cycle with AMP-PNP Interruption
This diagram shows a simplified model of the kinesin motor protein stepping cycle and how AMP-PNP binding can interrupt it, leading to a paused state.
Caption: Simplified kinesin cycle showing interruption by AMP-PNP.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. AMP-activated Protein Kinase Up-regulates Mitogen-activated Protein (MAP) Kinase-interacting Serine/Threonine Kinase 1a-dependent Phosphorylation of Eukaryotic Translation Initiation Factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis | The EMBO Journal [link.springer.com]
